molecular formula C11H18N2S B13331080 1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B13331080
M. Wt: 210.34 g/mol
InChI Key: XQTKVXDINIRTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a thiazole moiety and an amine group. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity.

Preparation Methods

The synthesis of 1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with thioamides under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine can be compared with other thiazole-containing compounds, such as:

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C11H18N2S/c1-11(5-3-2-4-6-11)13-8-10-7-12-9-14-10/h7,9,13H,2-6,8H2,1H3

InChI Key

XQTKVXDINIRTKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.